2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride
CAS No.: 3330-06-1
Cat. No.: VC2740302
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3330-06-1 |
|---|---|
| Molecular Formula | C12H13ClN2O3 |
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | 2-(4-amino-3-oxobutyl)isoindole-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O3.ClH/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17;/h1-4H,5-7,13H2;1H |
| Standard InChI Key | KRNAUWMUUFXYJD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CN.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a 4-amino-3-oxobutyl side chain, present as a hydrochloride salt. The compound has the molecular formula C12H13ClN2O3 and a molecular weight of 268.69 g/mol. Its chemical identity is registered under CAS No. 3330-06-1, with the IUPAC name 2-(4-amino-3-oxobutyl)isoindole-1,3-dione;hydrochloride.
The compound's structure features several key functional groups that contribute to its biochemical activity. The isoindoline-1,3-dione moiety (also known as phthalimide) forms a planar, aromatic core with two carbonyl groups. The 4-amino-3-oxobutyl side chain introduces both a ketone group and a terminal amine, with the latter forming the hydrochloride salt. This structural arrangement provides multiple sites for potential interactions with biological targets through hydrogen bonding, ionic interactions, and other non-covalent forces.
The standard InChI identifier for this compound is InChI=1S/C12H12N2O3.ClH/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17;/h1-4H,5-7,13H2;1H, and its standard InChIKey is KRNAUWMUUFXYJD-UHFFFAOYSA-N.
Biochemical Activities
Enzyme Interactions
2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride demonstrates significant interactions with several enzymes, most notably cholinesterases. In silico studies have indicated its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. These studies revealed promising inhibitory activity with IC50 values ranging from 0.9 to 19.5 μM against AChE.
The compound's interaction with cholinesterases likely involves binding to the enzyme's active site, potentially through multiple interaction points. The isoindoline-1,3-dione moiety can form hydrogen bonds with amino acid residues, while the protonated amino group in the hydrochloride salt can establish ionic interactions with negatively charged residues in the enzyme's binding pocket. The ketone group in the side chain may also participate in hydrogen bonding with the enzyme.
Similar to related isoindoline compounds, this molecule may also interact with various other enzymes and proteins. For example, structurally related compounds have been shown to modulate enzyme functions through specific molecular interactions. The isoindoline structure allows for hydrogen bonding with amino acid residues, potentially affecting the conformation and activity of target enzymes.
Cellular Effects
The cellular effects of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride are multifaceted, affecting various cellular processes and pathways. One of its most significant cellular effects is its anticancer activity, characterized by the induction of apoptosis and inhibition of cell proliferation in human cancer cell lines such as Caco-2 and HCT-116, with IC50 values as low as 5 μM.
The compound's ability to induce apoptosis suggests that it may activate programmed cell death pathways, potentially through interactions with key regulatory proteins in these pathways. This could involve the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both. Additionally, its anti-proliferative effects may result from inhibition of enzymes or proteins involved in cell cycle regulation, DNA replication, or other processes essential for cell division.
Beyond cancer cells, the compound may influence other cellular processes including signal transduction pathways, gene expression, and metabolism. Related isoindoline-1,3-dione compounds have been shown to affect cell signaling pathways, potentially through interactions with kinases or other signaling proteins. These interactions can lead to alterations in gene expression patterns and metabolic fluxes within the cell, contributing to the compound's diverse biological effects.
Molecular Mechanisms of Action
The molecular mechanisms underlying the biological activities of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride likely involve multiple pathways and targets. For its cholinesterase inhibitory activity, the compound probably acts through competitive inhibition, binding to the active site of the enzyme and preventing access to its natural substrate, acetylcholine. This mechanism is consistent with the reported IC50 values against AChE.
For its anticancer effects, several potential mechanisms may be involved:
-
Induction of apoptosis through activation of caspase cascades
-
Inhibition of proliferative signaling pathways
-
Cell cycle arrest at specific checkpoints
-
Interference with DNA replication or repair mechanisms
-
Modulation of gene expression patterns critical for cancer cell survival
The compound's ability to induce apoptosis in cancer cell lines suggests it may activate programmed cell death pathways, either through intrinsic (mitochondrial) or extrinsic (death receptor) mechanisms. This could involve interactions with pro-apoptotic or anti-apoptotic proteins, ultimately leading to the activation of executioner caspases and cell death.
For potential antimicrobial activities, similar isoindoline-1,3-dione derivatives have been shown to interact with bacterial cell membranes and cytochrome P450 enzymes in fungi . The phthalimide moiety in these compounds can potentially impair ergosterol synthesis in fungal cell membranes, resulting in structural abnormalities and compromised cellular function .
Therapeutic Applications
| Cancer Cell Line | Type of Cancer | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | Breast cancer | 9.66 |
| UMUC-3 | Bladder cancer | 19.81 |
| MV4-11 | Leukemia | 29.35 |
| A549 | Lung carcinoma | 46.51 |
Given the structural similarity between these compounds, 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride might exhibit comparable anticancer activity, potentially with different potency due to the amino group replacing the bromine atom. The amino functionality could potentially enhance interactions with specific targets in cancer cells, possibly improving selectivity or efficacy against certain cancer types.
The compound's anticancer mechanisms likely involve multiple pathways, including induction of apoptosis through activation of death receptor or mitochondrial pathways, inhibition of proliferative signaling, and modulation of cell cycle progression. These properties make it a promising candidate for further development as an anticancer agent, particularly for cancers that show resistance to conventional chemotherapeutic agents.
Neuroprotective Applications
2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride has demonstrated significant potential for neuroprotective applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly relevant, as these enzymes are key targets in Alzheimer's disease therapy.
In silico studies have shown promising results, with IC50 values ranging from 0.9 to 19.5 μM against AChE. These values are in a range that suggests potential therapeutic relevance, especially if further structural optimization can enhance potency and selectivity. Cholinesterase inhibitors work by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing cholinergic neurotransmission, which is typically deficient in Alzheimer's disease.
The compound's neuroprotective effects might extend beyond cholinesterase inhibition. Many isoindoline-1,3-dione derivatives exhibit additional properties that could contribute to neuroprotection, such as:
-
Antioxidant effects, which could reduce oxidative stress-induced neuronal damage
-
Anti-inflammatory properties, which might mitigate neuroinflammation
-
Modulation of protein aggregation, potentially affecting the formation of pathological protein deposits characteristic of neurodegenerative diseases
These multifaceted mechanisms make 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride a promising candidate for further investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease and related conditions characterized by cholinergic deficits.
Antimicrobial Activity
The antimicrobial potential of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride can be inferred from studies on structurally related isoindoline-1,3-dione derivatives. While specific data on the antimicrobial activity of this exact compound is limited in the available search results, related compounds have demonstrated significant antibacterial and antifungal properties.
For instance, isoindoline-1,3-dione derivatives have shown antibacterial activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . Additionally, these compounds have demonstrated antifungal activity against fungi such as Candida albicans and Aspergillus niger .
The mechanism of antimicrobial action for these compounds appears to involve multiple pathways:
-
Interaction with bacterial cell membranes, potentially disrupting membrane integrity or function
-
Interaction with cytochrome P450 enzymes in fungi, impairing ergosterol synthesis and resulting in abnormalities in the fungal cell membrane
-
Inhibition of essential microbial enzymes or metabolic pathways
Given these observations in related compounds, 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride might exhibit similar antimicrobial mechanisms and could potentially be developed as an antimicrobial agent. This is particularly relevant in the context of increasing antimicrobial resistance, where novel compounds with unique mechanisms of action are urgently needed.
Structure-Activity Relationships
Key Structural Features
The biological activity of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride is closely related to its structural features. Several key structural elements contribute to its diverse biological activities:
-
Isoindoline-1,3-dione core: This planar, aromatic heterocyclic structure serves as the foundation for the compound's biological activity. The rigid, planar nature of this moiety may facilitate interactions with binding pockets in target proteins. Additionally, the two carbonyl groups can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in target enzymes.
-
4-Amino-3-oxobutyl side chain: This flexible linker connects the isoindoline core to the terminal amino group. The flexibility of this chain allows the molecule to adopt various conformations, potentially optimizing its fit in binding pockets of target proteins. The ketone (oxo) group in this chain provides an additional hydrogen bond acceptor site.
-
Terminal amino group: Present as a hydrochloride salt, this positively charged moiety can form ionic interactions with negatively charged residues in target proteins. The primary amine can also participate in hydrogen bonding as both a donor and acceptor.
-
Salt form: The hydrochloride salt formation enhances water solubility, improving bioavailability and facilitating use in biological assays.
These structural features work in concert to determine the compound's binding affinity and specificity for various biological targets, ultimately influencing its pharmacological properties.
Comparative Analysis with Related Compounds
A comparative analysis of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride with structurally related compounds provides valuable insights into structure-activity relationships. One closely related compound is 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, which differs only in having a bromine atom instead of an amino group at the 4-position of the side chain.
Both compounds share the isoindoline-1,3-dione core and a 3-oxobutyl linker, but the terminal functional group significantly influences their properties and activities. The bromine atom in 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can participate in halogen bonding, potentially enhancing binding affinity to certain proteins. In contrast, the amino group in 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride introduces a positive charge and additional hydrogen bonding capabilities.
This structural difference likely accounts for variations in their biological activities. While both compounds demonstrate anticancer properties, their potency and selectivity against different cell lines may vary. Additionally, the amino group might enhance the compound's ability to inhibit cholinesterases, explaining its promising activity in this context.
Another related compound, 4,7-diaminoisoindoline-1,3-dione, features amino groups directly attached to the isoindoline core rather than on a side chain . This structural difference would likely result in significantly different biological activities compared to 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride, highlighting the importance of substituent position in determining activity.
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives tailored for specific therapeutic applications.
Future Research Directions
Optimization of Chemical Structure
Future research on 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride should focus on structural optimization to enhance its potency, selectivity, and pharmacokinetic properties. Several approaches could be considered:
-
Modification of the terminal amino group: Introduction of substituents on the amino group or its conversion to other nitrogen-containing functional groups (e.g., amides, guanidines, or heterocycles) might enhance binding to specific targets or improve metabolic stability.
-
Variation of the linker length and functionality: Altering the length of the carbon chain between the isoindoline core and the amino group, or introducing additional functional groups in this region, could optimize spatial arrangements for target binding.
-
Substitution on the isoindoline core: Introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions of the aromatic ring could modulate electronic properties and binding affinity.
-
Isosteric replacements: Replacing certain structural elements with bioisosteres might improve pharmacological properties while maintaining biological activity.
These structural modifications should be guided by computational modeling, including molecular docking and dynamics simulations, to predict their effects on target binding and activity before synthesis and biological evaluation.
Advanced Biological Evaluations
Future research should also expand the biological evaluation of 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride to provide a more comprehensive understanding of its therapeutic potential:
-
Expanded anticancer screening: Testing against a broader panel of cancer cell lines would help identify specific cancer types where the compound shows the greatest promise.
-
Detailed mechanism of action studies: Investigating the precise molecular mechanisms underlying its anticancer, neuroprotective, and potential antimicrobial activities would provide valuable insights for optimization.
-
In vivo efficacy studies: Evaluation in appropriate animal models of cancer, neurodegenerative diseases, and microbial infections would provide critical information about efficacy, toxicity, and pharmacokinetics in living organisms.
-
Combination studies: Investigating potential synergistic effects when combined with established therapeutic agents could identify promising combination therapies.
-
Resistance mechanisms: Understanding potential mechanisms of resistance to this compound would be valuable for anticipating limitations and developing strategies to overcome them.
These biological evaluations would significantly enhance our understanding of the compound's therapeutic potential and guide its development for specific clinical applications.
Pharmaceutical Development Considerations
Advancing 2-(4-Amino-3-oxobutyl)isoindoline-1,3-dione hydrochloride toward potential clinical applications would require addressing several pharmaceutical development considerations:
-
Formulation development: The hydrochloride salt form enhances water solubility, but additional formulation strategies might be necessary to optimize bioavailability and delivery to target tissues.
-
Pharmacokinetic optimization: Studies to characterize and improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be essential for pharmaceutical development.
-
Drug delivery systems: Development of specialized delivery systems (e.g., nanoparticles, liposomes, or targeted conjugates) might enhance delivery to specific tissues or cells, potentially improving efficacy and reducing side effects.
-
Scale-up synthesis: Optimization of synthetic routes for larger-scale production would be necessary for clinical development, focusing on yield, purity, reproducibility, and cost-effectiveness.
-
Regulatory considerations: Addressing regulatory requirements for preclinical and clinical development would be essential for advancing the compound toward potential clinical applications.
These pharmaceutical development considerations would need to be addressed in parallel with continued biological evaluations to maximize the likelihood of successfully translating promising preclinical findings into clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume